molecular formula C16H24N2O3S B2833836 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide CAS No. 946334-61-8

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B2833836
CAS No.: 946334-61-8
M. Wt: 324.44
InChI Key: WEAFXKUCJLOGIV-UHFFFAOYSA-N
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Description

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound with a molecular formula of C16H24N2O3S and a molecular weight of 324.44. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a propionyl group, and a sulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The propionyl group is then introduced via an acylation reaction using propionyl chloride and a base such as pyridine. Finally, the sulfonamide group is added through a sulfonation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.

Scientific Research Applications

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroquinoline core may also interact with cellular receptors, influencing various biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
  • 2-methyl-N-(1-butyryl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Uniqueness

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-16(19)18-9-5-6-13-10-14(7-8-15(13)18)17-22(20,21)11-12(2)3/h7-8,10,12,17H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAFXKUCJLOGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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